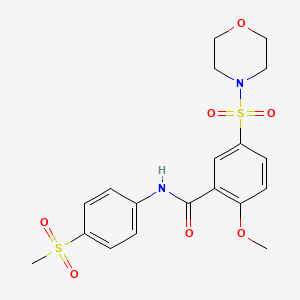

2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide

Descripción

2-Methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position and two distinct sulfonyl substituents: a methylsulfonyl group at the 4-position of the pendant phenyl ring and a morpholinosulfonyl group at the 5-position of the benzamide core. The methylsulfonyl group enhances electron-withdrawing effects, while the morpholinosulfonyl moiety introduces a heterocyclic sulfonamide component, which may influence solubility and receptor binding .

Propiedades

IUPAC Name |

2-methoxy-N-(4-methylsulfonylphenyl)-5-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O7S2/c1-27-18-8-7-16(30(25,26)21-9-11-28-12-10-21)13-17(18)19(22)20-14-3-5-15(6-4-14)29(2,23)24/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTUWJCLVGOJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamide core, followed by the introduction of the methoxy, methylsulfonyl, and morpholinosulfonyl groups under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and methoxybenzene derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced .

Aplicaciones Científicas De Investigación

2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Analogues

Physicochemical and Spectral Properties

- IR Spectroscopy: The target compound’s morpholinosulfonyl group would likely exhibit νS=O stretching near 1150–1250 cm⁻¹, similar to sulfonamides in (1247–1255 cm⁻¹ for C=S in triazole-thiones) . However, the absence of a thione (C=S) group distinguishes it from triazole derivatives.

- Solubility : The morpholine ring may improve aqueous solubility compared to methylsulfonyl-only analogues (e.g., ’s ethyl-linked sulfamoyl compound), which rely on sulfonamide hydrophilicity .

Actividad Biológica

2-Methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic applications supported by recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-methoxy-N-(4-methylsulfonylphenyl)-5-morpholin-4-ylsulfonylbenzamide, with a molecular formula of . It features a complex structure that includes methoxy, methylsulfonyl, and morpholinosulfonyl functional groups, which contribute to its biological activity.

Synthesis

The synthesis of 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide typically involves multiple steps:

- Formation of the Benzamide Core : Initial reactions involve the preparation of the benzamide structure.

- Introduction of Functional Groups : Subsequent steps include adding methoxy, methylsulfonyl, and morpholinosulfonyl groups using sulfonyl chlorides and morpholine under controlled conditions.

- Purification : The final product is purified to ensure high yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to significant biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, thereby exerting therapeutic effects.

- Receptor Binding : It can bind to specific receptors, influencing cellular responses.

Anticancer Activity

Research indicates that 2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(morpholinosulfonyl)benzamide exhibits promising anticancer properties. For example:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers.

- Mechanisms of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key survival pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 8.7 | Apoptosis induction |

| A549 | 10.5 | Mitochondrial disruption |

| HCT-116 | 12.3 | Inhibition of proliferation |

Antiviral Activity

In addition to its anticancer effects, this compound has been studied for its antiviral properties:

- Broad-Spectrum Activity : It has shown activity against several viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV), by enhancing intracellular levels of antiviral proteins.

- In Vivo Studies : Animal models have demonstrated its efficacy in reducing viral loads in infected subjects.

Case Studies

- Case Study on Anticancer Effects :

- A study evaluated the effects of the compound on human cervical carcinoma cells (HeLa). Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

- Case Study on Antiviral Potential :

- Research involving HepG2 cells showed that treatment with the compound resulted in increased levels of APOBEC3G, leading to reduced HBV replication.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.